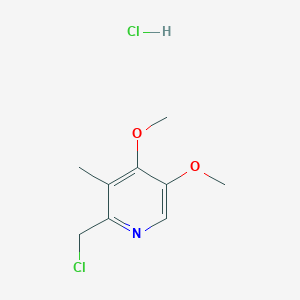
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, two methoxy groups at the 4 and 5 positions, and a methyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride typically involves the chloromethylation of 4,5-dimethoxy-3-methylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methyl groups.
Addition Reactions: The pyridine ring can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur under basic conditions and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Addition: Catalysts like palladium or platinum may be used for addition reactions involving the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxymethyl-4,5-dimethoxy-3-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.
4,5-Dimethoxypyridine: Lacks the chloromethyl and methyl groups, affecting its chemical behavior and applications.
3-Methylpyridine: Lacks the chloromethyl and methoxy groups, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is unique due to the combination of functional groups that confer specific reactivity and binding characteristics. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and methyl groups enhance its binding affinity and specificity in biological systems.
Properties
CAS No. |
102625-85-4 |
|---|---|
Molecular Formula |
C9H13Cl2NO2 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-(chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-6-7(4-10)11-5-8(12-2)9(6)13-3;/h5H,4H2,1-3H3;1H |
InChI Key |
AMHBOGMTNCYBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1CCl)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















